(1-Propylpyrrolidin-3-yl)methanol
Overview
Description
(1-Propylpyrrolidin-3-yl)methanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a propyl group attached to the nitrogen atom and a hydroxymethyl group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with propyl bromide under basic conditions to form 1-propylpyrrolidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation and recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
(1-Propylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1-Propylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the propyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the propyl and hydroxymethyl groups.
N-Methylpyrrolidine: Contains a methyl group instead of a propyl group.
(1-Methylpyrrolidin-3-yl)methanol: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: (1-Propylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the propyl and hydroxymethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-propylpyrrolidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-4-9-5-3-8(6-9)7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJCQKKDKQAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.